molecular formula C11H18ClNO3 B3956244 methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride

methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride

Cat. No. B3956244
M. Wt: 247.72 g/mol
InChI Key: OLWRNBWFGVXPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophilic compounds. This reaction leads to the formation of covalent bonds between the compound and the electrophilic compound, resulting in the modification of the electrophilic compound's properties.
Biochemical and Physiological Effects:
Methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride has been studied for its biochemical and physiological effects. It has been found to have low toxicity and is not mutagenic or carcinogenic. The compound has been shown to have an inhibitory effect on the growth of various microorganisms, including bacteria and fungi. It has also been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in lab experiments. However, the compound has some limitations, such as its limited solubility in certain solvents and its potential reactivity with other compounds.

Future Directions

There are several potential future directions for the study of methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride. One potential direction is the development of new pharmaceuticals based on the compound's mechanism of action. Another potential direction is the development of new materials, such as polymers and resins, based on the compound's properties. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
Methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. The compound has several potential future directions, including the development of new pharmaceuticals and materials, as well as further studies to better understand its mechanism of action.

Scientific Research Applications

Methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride has gained significant attention in the scientific community due to its potential application in various fields. It has been studied for its potential use as a pharmaceutical intermediate, as well as its potential use in the development of insecticides and herbicides. The compound has also been studied for its potential use in the development of new materials, such as polymers and resins.

properties

IUPAC Name

methyl 5-[(tert-butylamino)methyl]furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-11(2,3)12-7-8-5-6-9(15-8)10(13)14-4;/h5-6,12H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWRNBWFGVXPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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